![molecular formula C8H5BrF3NO B1527960 1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 1402148-94-0](/img/structure/B1527960.png)
1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Overview
Description
The compound “1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone” is an organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a bromine atom at the 6th position and a methyl group at the 5th position. The 3rd position of the pyridine ring is connected to a trifluoroethanone group, which is a two-carbon chain with a carbonyl (C=O) at one end and three fluorine atoms attached to the other carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine derivative. The bromine and methyl groups could be introduced through electrophilic substitution reactions. The trifluoroethanone group could be introduced through a reaction with a suitable trifluoroacetate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyridine ring, with the bromine, methyl, and trifluoroethanone groups extending out from this plane. The electron-withdrawing nature of the bromine and trifluoroethanone groups would likely cause the molecule to have a polar character .Chemical Reactions Analysis
As an organic compound containing a pyridine ring, this molecule could participate in a variety of chemical reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction. The trifluoroethanone group could react with nucleophiles, potentially leading to the formation of a new carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom and the trifluoroethanone group could increase its density and boiling point compared to simpler organic compounds. The pyridine ring could contribute to its UV-visible absorption spectrum .Scientific Research Applications
Synthesis Methods
A pivotal aspect of research on "1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone" involves novel synthesis techniques. For instance, Takagi et al. (1992) demonstrated a unique method for synthesizing fluorine compounds utilizing an unusual Grignard reaction, highlighting the compound's role in facilitating the creation of complex fluorinated molecules (Takagi et al., 1992). Similarly, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis approach for a related compound, showcasing its utility in generating molecules with potential receptor antagonist properties (Hirokawa, Horikawa, & Kato, 2000).
Chemical Reactions and Functional Materials
Research has also focused on the compound's involvement in creating end-functional polymers through atom transfer radical polymerization and click chemistry, as detailed by Lutz, Börner, and Weichenhan (2005). This technique exemplifies the compound's role in polymer science, enabling the precise functionalization of polymers for various applications (Lutz, Börner, & Weichenhan, 2005). Moreover, research by Bellina and Rossi (2002) on synthetic applications of related furanone structures has contributed to the formal total synthesis of complex organic molecules, underscoring the versatility of compounds like "1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone" in synthesizing bioactive compounds (Bellina & Rossi, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(6-bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4-2-5(3-13-7(4)9)6(14)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPQYONJIJSSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200156 | |
Record name | 1-(6-Bromo-5-methyl-3-pyridinyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
CAS RN |
1402148-94-0 | |
Record name | 1-(6-Bromo-5-methyl-3-pyridinyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402148-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Bromo-5-methyl-3-pyridinyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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